2-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride
Description
Propriétés
IUPAC Name |
2-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S.2ClH/c1-6-5-12-8-10-7(2-3-9)4-11(6)8;;/h4-5H,2-3,9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMFCTCNGBPTAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride typically involves multiple steps, starting with the preparation of the core imidazo[2,1-b][1,3]thiazol-6-yl moiety. This can be achieved through a cyclization reaction involving appropriate precursors such as aminothiazoles and aldehydes under acidic conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Reactivity of the Imidazothiazole Core
The fused imidazo[2,1-b] thiazole system contains both nucleophilic (imidazole N-atoms) and electrophilic (thiazole S-atom) sites. Key reactions include:
Electrophilic Substitution
-
Nitration : The electron-rich imidazole ring undergoes nitration at position 5 under mixed acid conditions (HNO₃/H₂SO₄), forming nitro derivatives used in further functionalization .
-
Halogenation : Bromination with N-bromosuccinimide (NBS) in DMF selectively targets position 2 of the thiazole ring due to sulfur's directing effects .
Ring-Opening Reactions
-
Acidic hydrolysis (HCl, reflux) cleaves the thiazole ring, yielding substituted imidazole-thiol intermediates.
Ethanamine Side Chain Reactivity
The primary amine group facilitates diverse transformations:
Amide Formation
| Reaction Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acyl chlorides | DCM, RT, Et₃N | N-Acyl derivatives | 75–92% | |
| Sulfonyl chlorides | DMF, EDCI/HOBt | Sulfonamides | 68–85% |
Salt-Specific Reactivity
The dihydrochloride salt enhances solubility in polar solvents but requires neutralization (e.g., NaHCO₃) for reactions involving the free amine:
| Reaction Type | Free Amine Required? | Key Consideration |
|---|---|---|
| Alkylation | Yes | Deprotonate with K₂CO₃ in DMF |
| Urea Formation | Yes | Use aryl isocyanates in THF |
Cross-Coupling Reactions
The imidazothiazole core participates in Pd-catalyzed couplings:
Buchwald-Hartwig Amination
| Substrate | Catalyst System | Product | Yield |
|---|---|---|---|
| Aryl bromides | Pd(OAc)₂/Xantphos | N-Aryl imidazothiazoles | 60–78% |
Suzuki-Miyaura Coupling
Borylation at position 6 enables Suzuki reactions with aryl halides, expanding π-conjugation for optoelectronic applications .
Methyl Group Reactivity
The 3-methyl group undergoes:
Stability Under Reaction Conditions
| Condition | Stability | Decomposition Pathway |
|---|---|---|
| Strong acids (pH < 2) | Unstable | Ring-opening via thiazole protonation |
| High temps (>150°C) | Degrades | C-S bond cleavage |
Applications De Recherche Scientifique
Ghrelin Receptor Modulation
Recent studies have indicated that compounds related to 2-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine may interact with the ghrelin receptor system. For example, a study on PF-5190457, a ghrelin receptor inverse agonist, demonstrated its potential in treating alcohol use disorder (AUD) by modulating behaviors associated with alcohol consumption. The compound's safety and tolerability were evaluated in a phase 1b human study, highlighting its importance in pharmacological research .
Anticancer Research
The thiazole and imidazole moieties present in the compound have been linked to anticancer activity. Research has shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structural features of 2-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride contribute to its potential efficacy as an anticancer agent.
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have focused on its role as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding these interactions aids in predicting drug-drug interactions and optimizing therapeutic regimens.
Molecular Probes
Due to its unique structure, this compound can serve as a molecular probe in biological assays. Its application in fluorescence-based assays allows researchers to study protein-ligand interactions and cellular uptake mechanisms.
Synthesis of Functionalized Polymers
The incorporation of thiazole and imidazole units into polymer matrices has been explored for creating functionalized materials with enhanced properties such as thermal stability and electrical conductivity. The compound can act as a monomer or crosslinking agent in the synthesis of advanced materials for electronic applications.
Nanomaterials Development
Research has indicated that derivatives of this compound can be utilized in the synthesis of nanomaterials with specific optical and electronic properties. These materials have potential applications in sensors and energy storage devices.
Case Studies
Mécanisme D'action
The mechanism by which 2-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Chemical Structure :
- Molecular Formula : C₇H₁₂Cl₂N₃S (dihydrochloride form)
- IUPAC Name : 2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride
- Key Features :
- A bicyclic imidazo[2,1-b][1,3]thiazole core with a 3-methyl substituent and a 6-position ethanamine side chain.
- Dihydrochloride salt enhances solubility for pharmacological applications.
- Research Context : Likely investigated for bioactivity in circadian rhythm modulation or sirtuin (SIRT) pathways, based on structural analogs like SRT1720 .
Comparison with Structurally Similar Compounds
5,6-Dihydroimidazo[2,1-b]thiazole-3-methanamine
- Molecular Formula : C₆H₉N₃S
- Key Differences :
- Shorter methanamine (-CH₂NH₂) chain at position 3 vs. ethanamine (-CH₂CH₂NH₂) in the target compound.
- Lack of methyl substituent on the imidazo ring.
- Implications : Reduced steric bulk may lower receptor binding affinity compared to the target compound .
Tetramisole Hydrochloride
- Molecular Formula : C₁₁H₁₃ClN₂S
- Key Differences: 6-Phenyl substituent and tetrahydroimidazo ring (saturated bicyclic system).
[2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)-ethyl]amine Dihydrochloride
Ethyl 3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate Hydrochloride
SRT1720
- Molecular Formula : C₂₅H₂₄ClN₇OS
- Key Differences: Larger structure with a quinoxaline carboxamide and piperazine group. Potent SIRT1 agonist with demonstrated anti-aging and metabolic effects .
Comparative Data Table
Research Findings and Functional Insights
- Target Compound vs. SRT1720: The target compound lacks SRT1720’s extended quinoxaline-piperazine moiety, likely resulting in lower SIRT1 binding affinity but improved pharmacokinetic properties (e.g., solubility) .
- Ethylamine vs. methylamine side chains influence hydrogen bonding and receptor interactions .
Activité Biologique
2-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the imidazo[2,1-b][1,3]thiazole family, known for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of 2-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride is C8H11N3S·2HCl, with a molecular weight of approximately 191.26 g/mol. The compound features a thiazole ring fused with an imidazole moiety, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C8H11N3S·2HCl |
| Molecular Weight | 191.26 g/mol |
| IUPAC Name | 2-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride |
| InChI Key | HEUAPDKVMDTFEX-UHFFFAOYSA-N |
The biological activity of 2-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in various clinical manifestations related to bacterial infections and cancer . This inhibition disrupts the folate metabolism in pathogens and cancer cells, leading to reduced proliferation.
Antimicrobial Activity
Studies have shown that derivatives of 3-methyl-imidazo[2,1-b]thiazole exhibit significant antimicrobial properties. For instance:
- In vitro Studies : A series of compounds based on the thiazole structure were synthesized and evaluated for their antibacterial activity against multiple strains of bacteria. Some derivatives demonstrated potent inhibitory effects on DHFR with IC50 values indicating strong potential as antimicrobial agents .
- Case Study : In one study, compounds derived from imidazo[2,1-b][1,3]thiazoles were tested against Mycobacterium tuberculosis and exhibited promising activity while maintaining low toxicity levels against normal cells .
Anticancer Activity
The anticancer potential of this compound class has also been explored extensively:
- Cytotoxicity Studies : Various analogs were tested for cytotoxic effects on cancer cell lines such as Jurkat and A-431. Some compounds showed IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Molecular dynamics simulations revealed that certain derivatives interact with proteins involved in apoptosis pathways through hydrophobic contacts and hydrogen bonding . This interaction may enhance their efficacy as anticancer agents.
Structure-Activity Relationship (SAR)
The biological activities of imidazo[2,1-b][1,3]thiazole derivatives are influenced by their structural modifications:
- Substituents : The presence of specific functional groups on the thiazole or imidazole rings significantly affects their potency. For example, substitutions that enhance hydrophobic interactions tend to increase cytotoxicity .
- Comparative Analysis : A comparative study between different thiazole derivatives indicated that modifications at the 6-position of the thiazole ring often led to enhanced biological activity compared to unsubstituted analogs .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[2,1-b]thiazole core. A common approach includes:
Core Formation : Condensation of thiazole precursors with methylamine derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
Side-Chain Introduction : Alkylation or nucleophilic substitution to introduce the ethanamine moiety, often using benzyl halides or similar reagents with potassium carbonate as a base .
Salt Formation : Treatment with hydrochloric acid in ethanol/diethyl ether to yield the dihydrochloride salt.
- Optimization Tips : Monitor reaction progress via TLC (ethyl acetate/hexane 1:1, Rf ~0.4) and purify intermediates via recrystallization.
Q. How should this compound be handled and stored to maintain stability?
- Methodological Answer :
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid proximity to strong oxidizers (e.g., peroxides) .
- Handling : Use fume hoods, nitrile gloves, and protective eyewear. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. What spectroscopic techniques are optimal for structural characterization?
- Methodological Answer :
- NMR : 1H/13C NMR to confirm proton environments (e.g., imidazo-thiazole protons at δ 8.2–8.5 ppm, methylene protons at δ 3.7–3.9 ppm) and carbon backbone .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]+ ~270–280 Da) .
- X-ray Crystallography : For absolute configuration determination, use SHELXL for small-molecule refinement and ORTEP-III for graphical representation .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved?
- Methodological Answer :
Dual Refinement : Use SHELXL for initial refinement and SHELXE for phase extension in ambiguous regions .
Electron Density Analysis : Apply multipole refinement to account for anisotropic effects, especially around sulfur atoms in the thiazole ring .
Cross-Validation : Compare with DFT-calculated geometries and spectroscopic data (e.g., 13C NMR shifts for heterocyclic carbons at δ 140–160 ppm) .
Q. What in vivo models are suitable for studying its pharmacokinetics and blood-brain barrier (BBB) penetration?
- Methodological Answer :
- Model Selection : Use transgenic mice or zebrafish for BBB permeability assays. For neuroactivity studies, employ glioblastoma xenograft models .
- Dosing : Administer via intraperitoneal injection (5–20 mg/kg) and measure plasma concentrations using LC-MS/MS.
- Validation : Include controls with SIRT1 inhibitors (e.g., EX-527) to assess target specificity .
Q. How does metabolic stability impact experimental outcomes in enzymatic assays?
- Methodological Answer :
Metabolite Profiling : Incubate with liver microsomes (human/rodent) and analyze via UPLC-QTOF to identify oxidative products (e.g., imidazo-thiazole N-oxides) .
Enzyme Inhibition : Test against CYP450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
Data Interpretation : Adjust IC50 values based on metabolic half-life (t1/2 > 60 min suggests suitability for in vivo use) .
Q. What strategies mitigate off-target effects in SIRT1 activation studies?
- Methodological Answer :
- Selective Inhibitors : Co-treat with EX-527 (10 µM) to confirm SIRT1-specific effects .
- Transcriptomic Profiling : Perform RNA-seq to identify off-target pathways (e.g., AMPK/mTOR).
- Dose Optimization : Use EC50 values from fluorometric assays (e.g., 0.5–2 µM for SIRT1 activation) to minimize nonspecific interactions .
Data Contradiction Analysis
Example Scenario : Discrepancies in reported EC50 values for SIRT1 activation.
- Root Cause : Variations in assay conditions (e.g., fluorogenic substrate concentration, NAD+ levels).
- Resolution :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
